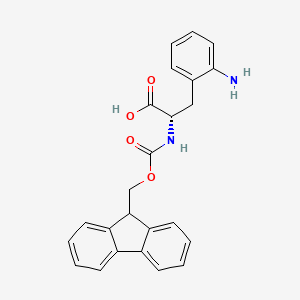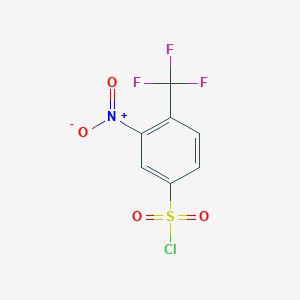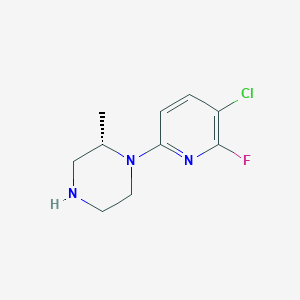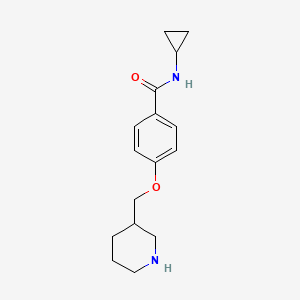![molecular formula C23H40FN3O12S4 B12833520 2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid;dihydrate](/img/structure/B12833520.png)
2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid;dihydrate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a benzothiepin ring system, a piperazine moiety, and a fluoro-substituted aromatic ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol typically involves multiple steps:
Formation of the Benzothiepin Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Piperazine Attachment: The piperazine moiety is introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the intermediate products, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization and chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce nitro or sulfonyl groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its structural features enable it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for treating various diseases, including cancer and neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities.
Mecanismo De Acción
The mechanism of action of 2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol
- 2-[4-(3-Amino-9-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol
- 2-[4-(3-Amino-9-methyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol
Uniqueness
The uniqueness of 2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group, in particular, enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C23H40FN3O12S4 |
|---|---|
Peso molecular |
697.8 g/mol |
Nombre IUPAC |
2-[4-(3-amino-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid;dihydrate |
InChI |
InChI=1S/C20H24FN3OS.3CH4O3S.2H2O/c21-15-2-1-14-11-18(24-7-5-23(6-8-24)9-10-25)17-13-16(22)3-4-19(17)26-20(14)12-15;3*1-5(2,3)4;;/h1-4,12-13,18,25H,5-11,22H2;3*1H3,(H,2,3,4);2*1H2 |
Clave InChI |
LHVIRVZZJPOVRR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCO)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)N.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




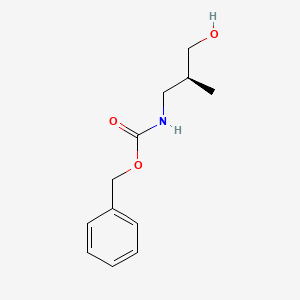
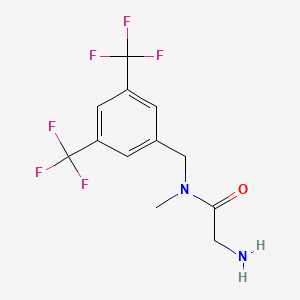

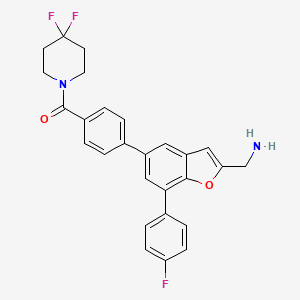
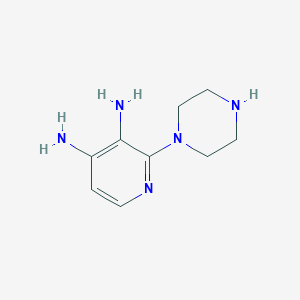

![3,8-Dichloropyrido[2,3-b]pyrazine](/img/structure/B12833477.png)
